5-(4-methoxyphenyl)-4-(3-methoxypropyliminomethyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one
Description
5-(4-methoxyphenyl)-4-(3-methoxypropyliminomethyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-4-(3-methoxypropyliminomethyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-29-13-3-12-22-14-19-20(15-4-10-18(30-2)11-5-15)23-24(21(19)26)16-6-8-17(9-7-16)25(27)28/h4-11,14,23H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEOIEBAXWSYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=CC1=C(NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-4-(3-methoxypropyliminomethyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one typically involves multi-step reactions. The starting materials often include 4-methoxybenzaldehyde, 4-nitrophenylhydrazine, and 3-methoxypropylamine. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and the use of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-methoxyphenyl)-4-(3-methoxypropyliminomethyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inflammatory and pain signaling pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other pyrazolones such as antipyrine and aminopyrine. Compared to these compounds, 5-(4-methoxyphenyl)-4-(3-methoxypropyliminomethyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one has unique structural features that may contribute to its distinct biological activities. Its methoxy and nitro substituents, for example, can influence its reactivity and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
